Triphenylpropargylphosphonium bromide

Corrosion inhibition Electrochemistry Stainless steel passivation

Alkyltriphenylphosphonium bromides cannot participate in CuAAC or propargyl-allenyl isomerization, forcing extra propargylation steps and exposure to volatile lachrymators. Triphenylpropargylphosphonium bromide (CAS 2091-46-5) delivers dual reactivity in a single reagent: • Wittig/ylide chemistry plus terminal alkyne for CuAAC bioconjugation & allenyl-gold complexation • 98% cathodic inhibition at 1 mM with anodic passivation on 304 SS via Frumkin adsorption • Eliminates separate propargyl bromide handling, reducing lachrymator risk and yield losses Supplied as ≥98% white crystalline solid, ambient storage, global logistics support.

Molecular Formula C21H18BrP
Molecular Weight 381.2 g/mol
CAS No. 2091-46-5
Cat. No. B044493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylpropargylphosphonium bromide
CAS2091-46-5
SynonymsTriphenyl-2-propynylphosphonium Bromide;  2-Propynyltriphenylphosphonium Bromide;  NSC 219251;  P 1379;  Propargyltriphenylphosphonium Bromide; 
Molecular FormulaC21H18BrP
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1
InChIKeyAFZDAWIXETXKRE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylpropargylphosphonium Bromide: Reactivity & Electrochemical Profile


Triphenylpropargylphosphonium bromide (CAS 2091-46-5), also commonly named propargyltriphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C₂₁H₁₈BrP and a molecular weight of 381.25 g·mol⁻¹ [1]. It is synthesized by reacting triphenylphosphine with propargyl bromide, yielding a white to off-white hygroscopic crystalline solid with a melting point of 177–180 °C and solubility in methanol . The compound serves primarily as a Wittig reagent for carbon–carbon bond formation and as a precursor to phosphonium ylides, but its most procurement-relevant characteristic is the terminal alkyne moiety, which imparts a dual reactivity profile—classical phosphonium chemistry plus alkyne-specific transformations such as propargyl–allenyl isomerization and copper-catalyzed azide–alkyne cycloaddition (CuAAC) .

Alkyl Analogs vs. Triphenylpropargylphosphonium Bromide: Why They Fail


Generic substitution with common alkyltriphenylphosphonium bromides (e.g., methyl, ethyl, propyl) fails because these analogs lack the terminal alkyne required for propargyl-specific reaction manifolds—most notably propargyl–allenyl isomerization that governs the compound's electrochemical adsorption behavior and its ability to access allenyl-metal coordination complexes [1]. In corrosion inhibition studies, propyltriphenylphosphonium bromide (PrTPhPBr) and propargyltriphenylphosphonium bromide (PgTPhPBr) exhibit distinct adsorption isotherms (Temkin vs. Frumkin) and divergent anodic passivation capability, confirming that the propargyl substituent fundamentally alters interfacial behavior even when both compounds share the triphenylphosphonium core [2]. Furthermore, in synthetic applications requiring subsequent alkyne functionalization (e.g., CuAAC bioconjugation), alkyl analogs are inert; only the propargyl-bearing phosphonium salt provides the orthogonal alkyne handle, eliminating the need for additional propargylation steps and the associated yield losses .

Triphenylpropargylphosphonium Bromide: Competitive Differentiation


Anodic Passivation on Stainless Steel: Propargyl vs. Propyl Analog

In a direct head-to-head study using potentiodynamic polarization on 304 stainless steel in 1 M H₂SO₄ at 50 °C, propargyltriphenylphosphonium bromide (PgTPhPBr) acted as a good passivator in the anodic domain, whereas propyltriphenylphosphonium bromide (PrTPhPBr) did not exhibit measurable anodic passivation [1]. The anodic passivation capability is an operational advantage for protecting stainless steel surfaces under oxidative polarization conditions, independent of the cathodic inhibition efficiency.

Corrosion inhibition Electrochemistry Stainless steel passivation

Frumkin vs. Temkin Adsorption on Stainless Steel

The adsorption mechanism of PgTPhPBr on 304 stainless steel in 1 M H₂SO₄ follows the Frumkin isotherm, which accounts for lateral interactions between adsorbed molecules, whereas propyltriphenylphosphonium bromide (PrTPhPBr) follows the Temkin isotherm, characteristic of a surface with heterogeneous adsorption sites [1]. The Frumkin isotherm indicates that PgTPhPBr molecules exhibit cooperative adsorption behaviour, leading to a more ordered and densely packed inhibitor film compared to the heterogeneous coverage inferred from Temkin behaviour of PrTPhPBr.

Corrosion science Adsorption isotherms Inhibitor mechanism

Allenyl-Gold Complexes via Propargyl–Allenyl Isomerization

Triphenylpropargylphosphonium bromide undergoes propargyl–allenyl isomerization to yield allenyl phosphonium intermediates, which have been successfully exploited as precursors to axially chiral allenyl gold(I) complexes [1]. This isomerization pathway is intrinsically unavailable to alkyltriphenylphosphonium bromides (e.g., methyl, ethyl, propyl) because they lack the alkyne functionality. The resulting allenyl gold complexes represent a structurally unique class of organometallic catalysts; no comparable allenyl-gold adducts have been reported starting from vinyltriphenylphosphonium or simple alkyltriphenylphosphonium bromides in the same paper.

Organometallic synthesis Gold catalysis Isomerization chemistry

Melting Point Advantage over Methyltriphenylphosphonium Bromide

Triphenylpropargylphosphonium bromide exhibits a melting point of 177–180 °C, which is 53–61 °C lower than that of the commercially prevalent methyltriphenylphosphonium bromide (mp 233–238 °C) . The lower melting point facilitates melt-based processing, reduces energy input during drying, and lowers the risk of thermal decomposition during formulation steps that require the compound to be in a liquid or molten state.

Physical properties Melting point comparison Handling and processing

Triphenylpropargylphosphonium Bromide: Key Applications


Acid Pickling Corrosion Inhibitor

Formulators developing acid-pickling baths for 304 stainless steel should select triphenylpropargylphosphonium bromide over propyltriphenylphosphonium bromide when anodic passivation is required alongside cathodic inhibition. As demonstrated by Hermas et al. (2004), PgTPhPBr provides dual-action protection—cathodic inhibition achieving 98% efficiency at 1 mM and anodic passivation—while PrTPhPBr lacks the passivation component [1]. The Frumkin-type cooperative adsorption further suggests a more durable inhibitor film, reducing the need for frequent replenishment in continuous recirculation systems.

Chiral Allenyl-Gold Catalyst Synthesis

Organometallic chemists pursuing novel gold(I/III) catalysts should procure triphenylpropargylphosphonium bromide as the direct precursor to allenyl-gold complexes, a transformation that cannot be replicated with alkyl- or vinyl-triphenylphosphonium salts [2]. The ability to generate allenyl phosphonium intermediates in situ and trap them with gold precursors enables rapid access to a structurally unique ligand class, compressing a multi-step synthetic sequence into a streamlined protocol.

Click Chemistry Bioconjugation via CuAAC

In bioconjugation workflows requiring orthogonal alkyne handles, triphenylpropargylphosphonium bromide enables direct introduction of a phosphonium-linked terminal alkyne, which can subsequently participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) . This dual functionality eliminates the need for a separate propargylation reagent (e.g., propargyl bromide) and the associated handling of volatile lachrymators, streamlining the synthesis of mitochondria-targeted triphenylphosphonium (TPP⁺) conjugates for anticancer and imaging applications.

Electrosorption & Electrode Surface Modification

Electrochemists comparing the interfacial behaviour of phosphonium cations at mercury or carbon electrodes should choose triphenylpropargylphosphonium bromide over vinyltriphenylphosphonium bromide when the objective is to study the influence of a rigid, π-conjugated alkyne on adsorption parameters. Polarographic studies have quantified distinct adsorption parameters for these two cations, confirming that the propargyl group alters the activated-complex size and the mechanism of inhibited metal-ion discharge at the dropping mercury electrode [3].

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